2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound notable for its unique structural features and potential applications in various fields. The compound has a molecular formula of C16H23BO3 and a molecular weight of 274.16 g/mol. It is characterized by the presence of a dioxaborolane ring and a dihydroisobenzofuran moiety, contributing to its distinctive chemical properties and reactivity .
These reactions make it a valuable intermediate in organic synthesis .
The synthesis of 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step organic reactions:
These methods highlight the compound's synthetic accessibility for research and application purposes .
The unique structure of 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lends itself to various applications:
The compound's utility is enhanced by its ability to participate in diverse
Interaction studies involving 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with various biological molecules and its role in catalysis. Research indicates that:
Such investigations are essential for elucidating the compound's mechanism of action and optimizing its application in medicinal chemistry .
Several compounds share structural similarities with 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(Dihydroisobenzofuran)boronic acid | 1352037-60-5 | Contains boronic acid functionality; used in Suzuki coupling reactions. |
| 1-Boronic acid pinacol ester | 1352037-60-5 | Similar dioxaborolane structure; utilized in organic synthesis. |
| 1-Methyl-1H-pyrrole-boronic acid | 1613260-40-4 | Exhibits similar reactivity patterns; potential applications in pharmaceuticals. |
What sets 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its specific combination of the dihydroisobenzofuran core and the tetramethyl substitution on the dioxaborolane ring. This unique configuration may confer distinct physical and chemical properties that could enhance its reactivity and biological activity compared to other similar compounds .